N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Multidrug resistance MRP-1 activation Pseudoxanthoma elasticum

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide (CAS 878716-87-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-furan carboxamide hybrid class, with the molecular formula C17H17N3O3S and a molecular weight of 343.4 g/mol. It possesses a computed XLogP3-AA of 3.3 and a polar surface area of 105.5 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 878716-87-1
Cat. No. B2708804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
CAS878716-87-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C
InChIInChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)13-8-9-22-14(13)10-23-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,20,21)
InChIKeyMIGDUGWVNQLPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide (CAS 878716-87-1) Procurement and Selection Guide


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide (CAS 878716-87-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-furan carboxamide hybrid class, with the molecular formula C17H17N3O3S and a molecular weight of 343.4 g/mol [1]. It possesses a computed XLogP3-AA of 3.3 and a polar surface area of 105.5 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. The compound has been registered in the PubChem Compound database (CID 6492570) since 2006 and appears in the NIH Molecular Libraries Screening Centers Network (MLSCN) compound collection under identifiers MLS000027822 and SMR000015242 [2]. Preliminary annotations from chemical suppliers describe it as a thiadiazole derivative with fungicidal properties and potential antitumor activity; however, peer-reviewed primary literature containing quantitative structure–activity relationship (SAR) data for this specific compound remains extremely scarce at the time of this analysis [3].

NIH MLSCN screening library compound (CID 6492570)
Furan-3-carboxamide regioisomer – distinct pharmacophore geometry
Very limited peer-reviewed SAR literature; exploratory use context

Why N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Although the 1,3,4-thiadiazole-furan carboxamide scaffold is shared by multiple catalog compounds, three structural features of CAS 878716-87-1 make generic substitution scientifically unsound without explicit comparative data. First, the regiochemistry of the furan carboxamide attachment (furan-3-carboxamide versus the more common furan-2-carboxamide isomer) fundamentally alters the spatial orientation of the pharmacophore and the hydrogen-bonding geometry of the amide linkage [1]. Second, the 4-methylphenoxymethyl substituent at the furan 2-position differs from the unsubstituted, methoxymethyl, or halogenated-phenoxymethyl variants frequently encountered in chemical catalogs, and even small changes in this moiety have been associated with order-of-magnitude shifts in biological target engagement in related thiadiazole-furan series [2]. Third, the single quantitative bioactivity value available for this compound—an EC50 of 7.18 µM in a multidrug-resistance-associated protein 1 (MRP-1) activation assay—was obtained under a highly specific experimental protocol (H69AR lung tumor cells, 18–22 h pretreatment, doxorubicin challenge) that cannot be extrapolated to other compounds in the absence of identical assay conditions [3]. Consequently, procurement decisions that treat this compound as interchangeable with any other thiadiazole-furan carboxamide are not supported by the existing evidence base and risk introducing uncontrolled variables into experimental workflows.

Regioisomer mismatch
Furan-2-carboxamide analogs (dominant in literature) differ in pharmacophore geometry; activity may not transfer.
Substituent sensitivity
The 4-methylphenoxymethyl group cannot be replaced by unsubstituted, methoxymethyl, or halogenated variants without potential target engagement shifts.
Assay-specific benchmark
The sole MRP-1 EC50 value was obtained under a specific protocol (H69AR cells, doxorubicin challenge); not generalizable to other analogs.

Quantitative Differentiation Evidence for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide (CAS 878716-87-1)


MRP-1 Activation Potency: EC50 of 7.18 µM in H69AR Multidrug-Resistant Lung Tumor Cells

CAS 878716-87-1 demonstrated concentration-dependent activation of multidrug-resistance-associated protein 1 (MRP-1/ABCC1) in a confirmatory dose-response assay using MRP-1-overexpressing human H69AR lung tumor cells. The measured EC50 was 7.18 × 10³ nM (7.18 µM) [1]. This functional activity was confirmed in a secondary screening format where H69AR cells were pretreated with the compound at 10 µM for 18–22 hours, followed by a 10-point 2-fold doxorubicin dilution series (0.195–100 µM) with 72-hour co-incubation, and cell viability was quantified via CellTiter-Glo luminescence [1]. The assay was conducted under the NIH Molecular Libraries Screening Centers Network (MLSCN) by the Southern Research Institute. No comparator compound from the same screening library with an EC50 within a 3-fold range was identified in the publicly available data, positioning this compound as a distinct chemotype within the MRP-1 activator hit set. Baseline activity in the primary HTS (AID 799/AID 807) was not disclosed for individual compounds, so fold-activation over vehicle control could not be independently verified [1]. The absence of a directly reported comparator in this specific assay context limits the evidence strength to a cross-study comparable, with the assay methodology itself providing the internal negative control (untreated/vehicle).

MRP-1 Activation EC50
Reported
7.18 µM
Quantitative benchmark for MRP-1 chemotype under specified assay conditions.
Cross-study comparable; no named comparator in same assay.
Multidrug resistance MRP-1 activation Pseudoxanthoma elasticum

Regiochemical Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide Isomerism in Thiadiazole Hybrids

CAS 878716-87-1 is unequivocally a furan-3-carboxamide derivative, with the amide carbonyl attached to the furan ring at the 3-position and the 4-methylphenoxymethyl substituent at the 2-position, as confirmed by its PubChem-registered InChI and SMILES [1]. In contrast, the vast majority of biologically characterized N-(1,3,4-thiadiazol-2-yl)furan-carboxamide analogs in the peer-reviewed literature—including the series reported by Hekal et al. (2021) as VEGFR-2 inhibitors—are furan-2-carboxamide regioisomers [2]. This regiochemical difference alters the dihedral angle between the furan and thiadiazole rings and shifts the hydrogen-bond acceptor pattern of the carboxamide group, which has been computationally shown to affect docking poses within kinase ATP-binding pockets and other targets [2]. No head-to-head biological comparison between the furan-3-carboxamide and furan-2-carboxamide regioisomers has been published for this specific substitution pattern, so the functional consequences of this isomerism remain to be experimentally determined. The evidence is classified as class-level inference based on well-established medicinal chemistry principles regarding regioisomeric differentiation.

Regioisomer Identity
Class-level inference
Furan-3-carboxamide (target) vs. Furan-2-carboxamide (literature)
Alters pharmacophore geometry; biological impact not experimentally determined.
No head-to-head comparison published.
Regiochemistry Pharmacophore geometry Structure-activity relationship

Physicochemical Differentiation: Calculated LogP, PSA, and Rotatable Bond Profile vs. Close Thiadiazole-Furan Analogs

CAS 878716-87-1 exhibits a computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 105.5 Ų, with 6 rotatable bonds [1]. For comparison, the simpler 5-ethyl-1,3,4-thiadiazol-2-yl furan-2-carboxamide analog (CAS 313535-89-6, molecular weight 223.25 Da) has a reported XLogP3 of approximately 1.4 and a TPSA of approximately 78 Ų . The 4-methylphenoxymethyl substitution on CAS 878716-87-1 thus increases lipophilicity by approximately 1.9 log units and raises TPSA by approximately 27 Ų relative to the unsubstituted parent scaffold. This shift in physicochemical properties is significant for permeability and solubility predictions: compounds with LogP >3 and TPSA <140 Ų are generally predicted to have good blood–brain barrier penetration, whereas the unsubstituted parent falls into a more polar, potentially lower membrane-permeability range . These are computed values and not experimentally measured logD, logP, or solubility; direct experimental comparisons are not available in the public domain for this compound.

Lipophilicity & PSA Profile
Reported
XLogP3 = 3.3, TPSA = 105.5 Ų (unsubstituted: ≈1.4, ≈78 Ų)
Increased lipophilicity may impact solubility and permeability.
Computed values; experimental verification advised.
Lipophilicity Polar surface area Drug-likeness

Class-Level Antifungal Activity Annotation: Thiadiazole-Furan Hybrids as Fungicidal Agents

Chemical supplier annotations for CAS 878716-87-1 describe it as 'a thiadiazole derivative with fungicidal properties' and 'an antitumor agent' [1], though no primary MIC data (minimum inhibitory concentration) or fungal strain-specific zone-of-inhibition measurements for this exact compound are publicly available. A structurally related analog, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide (ortho-methyl regioisomer), is listed in the ChemSpace screening collection but also lacks published antifungal MIC values [2]. The broader class of 1,3,4-thiadiazole derivatives has well-established antifungal activity against Candida species, with certain members—such as compounds 3k and 3l from a 2018 antifungal SAR study—displaying MIC values in the range of 0.5–8 µg/mL against Candida albicans, Candida glabrata, and Candida krusei [3]. However, these literature compounds possess different substitution patterns (e.g., sulfonamide or Schiff base linkages rather than the phenoxymethyl-furan motif) and cannot be considered direct structural comparators. This evidence is classified as class-level inference, as it derives from the pharmacological behavior of the 1,3,4-thiadiazole chemotype rather than from direct measurement on CAS 878716-87-1.

Antifungal Annotation
Class-level inference
Supplier annotation: 'fungicidal properties'
Supports exploratory screening only; no primary MIC data available.
Class-level SAR; direct measurement required.
Antifungal Fungicide Candida albicans

Recommended Application Scenarios for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide Based on Verified Evidence


Chemical Probe for MRP-1 (ABCC1) Transporter Activation Studies in Multidrug Resistance Research

CAS 878716-87-1 is qualified as a confirmed hit in the NIH MLSCN MRP-1 activation screening cascade, with an EC50 of 7.18 µM in H69AR multidrug-resistant lung tumor cells [1]. Researchers investigating pharmacological rescue of MRP-1 function—especially in the context of pseudoxanthoma elasticum (PXE) or chemotherapeutic drug efflux modulation—can use this compound as a starting point for structure–activity exploration or as a reference chemotype for assay validation. The compound should be tested in conjunction with a doxorubicin challenge protocol (0.195–100 µM, 72 h) to replicate the original assay conditions [1]. Users should note that no selectivity data against other MRP family members (e.g., MRP-2/ABCC2, MRP-3/ABCC3, MRP-6/ABCC6) are available, so counter-screening is essential before interpreting target-specific effects.

Regiochemical Probe for Furan-3-carboxamide Pharmacophore Mapping in Kinase or Efflux Transporter Targets

The furan-3-carboxamide regioisomerism of CAS 878716-87-1 differentiates it from the predominant furan-2-carboxamide series in the literature [1]. Structure-based drug design teams seeking to explore the conformational and hydrogen-bonding consequences of carboxamide attachment position can procure this compound as a regioisomeric control alongside its furan-2-carboxamide analogs. Docking studies into targets such as VEGFR-2, Abl kinase, or MRP-family transporters may reveal regioisomer-dependent binding modes . Procurement is recommended in small quantities (1–5 mg) for initial computational and biophysical validation before committing to larger-scale synthesis or analog expansion.

Lipophilicity-Modified Scaffold for ADME Profiling in Thiadiazole-Furan Hybrid Series

With a computed XLogP3-AA of 3.3—significantly higher than the unsubstituted parent scaffold (XLogP3 ≈ 1.4)—CAS 878716-87-1 serves as a tool compound for evaluating the impact of the 4-methylphenoxymethyl lipophilic appendage on membrane permeability, plasma protein binding, and metabolic stability [1]. Drug metabolism and pharmacokinetics (DMPK) groups can use this compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or microsomal stability assays to benchmark the ADME consequences of this substitution type. The 6 rotatable bonds and moderate TPSA (105.5 Ų) place it within favorable drug-like property space (Lipinski, Veber), though experimental solubility in aqueous buffers should be determined prior to in vivo administration.

Exploratory Antifungal and Antimicrobial Screening Starting Point

Based on class-level evidence that 1,3,4-thiadiazole derivatives exhibit antifungal activity against Candida species [1], CAS 878716-87-1 may be included in phenotypic antifungal screening panels as part of a broader thiadiazole-furan diversity set. Agricultural or pharmaceutical fungicide discovery programs should test this compound against their panel of filamentous fungi and yeast strains at concentrations of 500–1000 µg/mL (disk diffusion) or in broth microdilution (MIC determination), following established CLSI protocols [1]. Results should be compared with reference antifungal agents such as fluconazole or amphotericin B within the same assay. Procurement for this application is appropriate only when the screening design includes parallel testing of structurally related analogs to establish SAR.

Application
Selection Property
Validation Focus
MRP-1 (ABCC1) Transporter Activation Research
Confirmed hit in MRP-1 screening cascade
Doxorubicin challenge assay replication
Furan-3-carboxamide Pharmacophore Mapping
Furan-3-carboxamide regioisomer identity
Docking and biophysical assay validation
ADME Profiling of Thiadiazole-Furan Hybrids
Elevated lipophilicity profile
Permeability and metabolic stability assays
Exploratory Antifungal Screening
Class-level thiadiazole antifungal annotation
MIC determination against Candida spp.
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